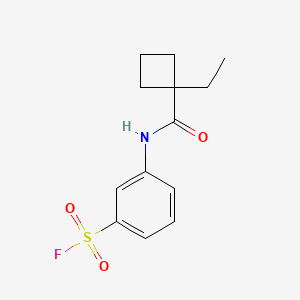
3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride is a synthetic organic compound that features a sulfonyl fluoride group attached to a benzene ring, which is further substituted with an amido group containing an ethylcyclobutane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Amido Intermediate: The initial step involves the reaction of 1-ethylcyclobutanecarboxylic acid with an amine to form the corresponding amide.
Sulfonylation: The amido intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated, Halogenated, or Sulfonated Derivatives: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly as inhibitors of enzymes such as serine proteases.
Chemical Biology: The compound is used in the study of protein-ligand interactions and as a probe for identifying active site residues in enzymes.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active site of enzymes, leading to the formation of a stable sulfonyl-enzyme complex. This modification can inhibit the activity of the enzyme by blocking the active site and preventing substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A well-known serine protease inhibitor with similar sulfonyl fluoride functionality.
2-Nitrobenzenesulfonyl Fluoride (NBSF): Used as a reagent for selective modification of proteins.
Uniqueness
3-(1-Ethylcyclobutaneamido)benzene-1-sulfonyl fluoride is unique due to its combination of the ethylcyclobutane amido group and the sulfonyl fluoride functionality. This unique structure imparts specific reactivity and stability, making it suitable for specialized applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
3-[(1-ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-2-13(7-4-8-13)12(16)15-10-5-3-6-11(9-10)19(14,17)18/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPVXCISLEFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













